5-(Aminomethyl)-2-(trifluoromethyl)phenol
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Overview
Description
5-(Aminomethyl)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenolic compounds, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The aminomethyl group can be introduced through reductive amination reactions, where the phenol is first formylated and then reacted with ammonia or an amine under reducing conditions .
Industrial Production Methods
Industrial production of 5-(Aminomethyl)-2-(trifluoromethyl)phenol may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient trifluoromethylation and amination .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted phenols and derivatives.
Scientific Research Applications
5-(Aminomethyl)-2-(trifluoromethyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(trifluoromethyl)phenyl substituted pyrazole derivatives
- Trifluoromethyl ketones
- 4,5-dihydroisoxazole derivatives
Uniqueness
5-(Aminomethyl)-2-(trifluoromethyl)phenol is unique due to the presence of both an aminomethyl group and a trifluoromethyl group on the phenol ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
5-(aminomethyl)-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3,13H,4,12H2 |
InChI Key |
DBFAAMLOZVQLOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)C(F)(F)F |
Origin of Product |
United States |
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